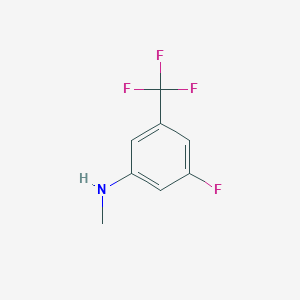

3-fluoro-N-methyl-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

3-fluoro-N-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCROXAQUMYMRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-methyl-5-(trifluoromethyl)aniline typically involves aromatic substitution reactions. One common method is the nucleophilic aromatic substitution of a fluorinated aniline derivative.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as palladium or copper, can enhance the reaction rates and yields. Additionally, optimizing reaction conditions, such as temperature and pressure, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group back to the amine.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of the amine group.

Substitution: Introduction of halogens, sulfonyl, or nitro groups on the benzene ring.

Scientific Research Applications

3-fluoro-N-methyl-5-(trifluoromethyl)aniline has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-fluoro-N-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents on the aniline ring significantly impacts physicochemical and biological properties:

Key Insights :

- Ortho vs. Meta/Para Effects : Ortho-substituted CF₃ (e.g., 2-CF₃) enhances steric hindrance and reduces basicity, improving activity in certain contexts (e.g., anticancer) .

- N-Methylation: The N-Me group in the target compound likely improves lipophilicity and reduces metabolic degradation compared to non-methylated analogs (e.g., 3-fluoro-5-CF₃ aniline) .

Key Insights :

Key Insights :

- The amino group allows conjugation with pharmacophores (e.g., nitro groups, imidazoles) for multitarget drug design .

Biological Activity

3-Fluoro-N-methyl-5-(trifluoromethyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C8H7F4N

- Molecular Weight : 201.14 g/mol

This compound features a trifluoromethyl group, which significantly influences its biological activity by enhancing lipophilicity and altering pharmacokinetic properties.

The trifluoromethyl group in this compound contributes to its interaction with biological targets. The strong electron-withdrawing nature of the trifluoromethyl group increases the compound's stability and reactivity, allowing it to interact effectively with various enzymes and receptors. This interaction can lead to inhibition or modulation of specific biological pathways, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar fluorinated compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the trifluoromethyl group is believed to enhance membrane permeability, leading to increased efficacy against microbial pathogens .

Anticancer Properties

The anticancer potential of this compound is also notable. Fluorinated anilines have been investigated for their ability to inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Molecular docking studies suggest that these compounds interact with key residues in cancer-related enzymes, thereby inhibiting their activity .

Case Studies

- Antimicrobial Studies : A study investigating the antimicrobial activity of fluorinated anilines found that compounds with trifluoromethyl substitutions exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were notably lower compared to non-fluorinated analogs, suggesting enhanced activity due to the trifluoromethyl group.

- Cytotoxicity Assays : In vitro assays demonstrated that this compound showed cytotoxic effects on MCF-7 and HepG2 cell lines, with IC50 values indicating potent activity. The mechanism was linked to apoptosis induction through mitochondrial pathways .

Comparative Analysis

A comparison of this compound with other similar compounds highlights its unique biological profile:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Lipophilicity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 4-Fluoro-N-methyl-aniline | Moderate | Low | Moderate |

| 2-Fluoro-N-methyl-4-(trifluoromethyl)aniline | Low | High | High |

Q & A

Q. What are the common synthetic routes for preparing 3-fluoro-N-methyl-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or Pd-catalyzed cross-coupling reactions. For analogous compounds, protocols using dimethylformamide (DMF) as a solvent with potassium carbonate as a base have been effective . Optimization includes:

- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to prevent decomposition .

- Catalyst selection : Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) enhance coupling efficiency in trifluoromethylated systems .

- Purification : Column chromatography (C18 reverse-phase) with acetonitrile/water gradients resolves byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

Methodological Answer:

- 19F/1H NMR : Resolves fluorine environments and confirms substitution patterns. For example, the trifluoromethyl group shows a distinct triplet near -60 ppm in 19F NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 208 [M+H]+) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Ambiguity Resolution : Overlapping signals in aromatic regions can be addressed via 2D NMR (COSY, HSQC) or spiking experiments with reference standards .

Q. How does the compound’s stability under various storage conditions (e.g., temperature, light exposure) affect experimental reproducibility, and what protective measures are recommended?

Methodological Answer:

- Stability Risks : Degradation via hydrolysis or oxidation is accelerated by light and moisture. Thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C .

- Storage Protocols :

- Monitoring : Regular HPLC checks for purity loss and GC-MS to identify decomposition byproducts .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory reports on the reactivity of the trifluoromethyl group in nucleophilic aromatic substitution reactions involving this compound?

Methodological Answer:

- Kinetic Studies : Compare reaction rates under varying conditions (e.g., solvent polarity, base strength) to identify rate-determining steps .

- Electronic Effects Analysis : Use Hammett plots to correlate substituent effects (e.g., fluorine’s electron-withdrawing nature) with reactivity trends .

- Isotopic Labeling : 18F or 13C labeling tracks trifluoromethyl group behavior in competing reaction pathways .

Q. How can computational chemistry (e.g., DFT calculations) guide the design of derivatives with enhanced biological activity while maintaining synthetic feasibility?

Methodological Answer:

- DFT Modeling :

- Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .

- Simulate binding affinities to biological targets (e.g., kinases) via molecular docking .

- Synthetic Feasibility : Prioritize derivatives with minimal steric hindrance (e.g., meta-substitution avoids ortho effects) and compatibility with existing trifluoromethylation protocols .

Q. What experimental approaches are used to investigate the compound’s potential as a kinase inhibitor or other biological targets, considering its fluorinated structure?

Methodological Answer:

- In Vitro Assays :

- Enzymatic inhibition assays (e.g., ADP-Glo™ Kinase Assay) quantify IC50 values .

- Competitive binding studies with fluorescent probes (e.g., ANS displacement) assess target engagement .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing N-methyl with bulkier groups) to map pharmacophore requirements .

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) evaluate susceptibility to oxidative metabolism .

Q. How do researchers address discrepancies in reported spectroscopic data (e.g., conflicting chemical shift assignments) for this compound?

Methodological Answer:

- Reference Standards : Cross-validate with authentic samples synthesized via independent routes .

- Advanced NMR Techniques : Use NOESY/ROESY to distinguish between regioisomers and confirm substitution patterns .

- Collaborative Data Sharing : Compare results across labs using platforms like PubChem or ChemSpider to resolve inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.